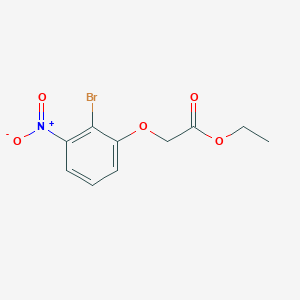

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Description

Properties

Molecular Formula |

C10H10BrNO5 |

|---|---|

Molecular Weight |

304.09 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-3-nitrophenoxy)acetate |

InChI |

InChI=1S/C10H10BrNO5/c1-2-16-9(13)6-17-8-5-3-4-7(10(8)11)12(14)15/h3-5H,2,6H2,1H3 |

InChI Key |

KBESVRNQLWMNPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination-Nitration Sequences

The synthesis of 2-bromo-3-nitrophenol, the phenolic precursor to ethyl 2-(2-bromo-3-nitrophenoxy)acetate, presents significant regiochemical challenges. Nitro groups (-NO₂) act as meta-directing deactivating substituents, while hydroxyl groups (-OH) are ortho/para-directing activators. In 3-nitrophenol, bromination predominantly occurs at the ortho position relative to the hydroxyl group (C2) due to its stronger activating influence compared to the nitro group.

Example Protocol :

-

Starting Material : 3-Nitrophenol (10 g, 72.5 mmol) dissolved in glacial acetic acid (100 mL).

-

Bromination : Addition of bromine (11.6 g, 72.5 mmol) dropwise at 0–5°C over 1 hour.

-

Quenching : Poured into ice-water (300 mL), filtered, and recrystallized from ethanol to yield 2-bromo-3-nitrophenol (85% yield, mp 98–101°C).

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 0–5°C | 85 | 98.5 |

Williamson Ether Synthesis

The phenolic intermediate undergoes etherification with ethyl bromoacetate via a nucleophilic substitution mechanism. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetone, with potassium carbonate (K₂CO₃) as the base.

Optimized Conditions :

-

Molar Ratio : 2-Bromo-3-nitrophenol : ethyl bromoacetate = 1 : 1.2

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DMF, 80°C, 6 hours

-

Workup : Extraction with ethyl acetate (3 × 50 mL), drying over Na₂SO₄, and vacuum distillation.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Isolated Yield | 78% |

Protective Group Strategies for Sequential Functionalization

Acetylation-Nitration-Hydrolysis Pathway

To circumvent competing directing effects during nitration and bromination, protective acetylation of the hydroxyl group ensures regioselective nitration at the desired position. This approach mirrors methodologies used in the synthesis of 3-bromo-2-fluoronitrobenzene.

Case Study :

-

Acetylation : 2-Bromophenol (1.0 equiv) reacted with acetic anhydride (1.2 equiv) in pyridine at 25°C for 3 hours.

-

Nitration : Acetylated intermediate treated with fuming HNO₃ (1.5 equiv) in H₂SO₄ at 0°C, yielding 3-nitro-2-bromophenyl acetate.

-

Hydrolysis : Reflux with 10% NaOH in ethanol (2 hours) to regenerate the phenolic -OH group.

| Intermediate | Key Reaction | Yield (%) |

|---|---|---|

| Acetylated Derivative | Nitration at C3 | 91 |

| Hydrolyzed Product | NaOH, EtOH, reflux | 89 |

Industrial-Scale Production Challenges

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and scalability. Dichloromethane (DCM) and ethyl acetate are preferred for extractions due to their immiscibility with aqueous phases and low boiling points. Catalytic amounts of phase-transfer agents like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems.

Scaled-Up Bromination :

Purification Techniques

Crude this compound often contains residual starting materials and regioisomers. Fractional distillation under reduced pressure (0.5–1.0 mmHg) achieves >99% purity, while silica gel chromatography is reserved for laboratory-scale batches.

| Technique | Purity (%) | Recovery (%) |

|---|---|---|

| Fractional Distillation | 99.2 | 95 |

| Column Chromatography | 99.5 | 88 |

Comparative Analysis of Methodologies

Direct vs. Stepwise Functionalization

Direct bromination-nitration of phenol derivatives risks forming undesired regioisomers, whereas stepwise protective group strategies improve selectivity at the expense of additional steps.

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Bromination | Fewer steps, lower cost | Low regioselectivity (≤60%) |

| Protective Group | High selectivity (≥85%) | 3–4 steps, higher waste |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products Formed

Nucleophilic substitution: Products like 2-(2-azido-3-nitrophenoxy)acetate or 2-(2-thio-3-nitrophenoxy)acetate.

Reduction: 2-(2-amino-3-nitrophenoxy)acetate.

Hydrolysis: 2-(2-bromo-3-nitrophenoxy)acetic acid.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics enable modifications that can enhance biological activity, leading to the development of new drugs targeting various diseases. For instance, derivatives of this compound are under investigation for their antimicrobial and anti-inflammatory properties.

Material Science

In material science, this compound is utilized in the preparation of functionalized polymers and materials. Its reactivity allows it to be incorporated into polymer chains, thus modifying the physical and chemical properties of the resulting materials.

Biological Studies

This compound acts as a probe for studying enzyme interactions and biochemical pathways. It can undergo hydrolysis to yield products that participate in further biochemical reactions, making it useful for investigating enzyme kinetics and mechanisms.

Research indicates that this compound possesses significant biological activity:

- Antimicrobial Properties : Similar compounds exhibit antimicrobial effects due to the presence of nitro groups, which can disrupt bacterial cell functions.

- Anti-inflammatory Potential : The compound is being studied for its ability to modulate inflammatory pathways, suggesting potential applications in developing anti-inflammatory drugs.

Case Studies

- Enzyme-Catalyzed Reactions : A study highlighted the use of this compound in enzyme-catalyzed ester hydrolysis reactions. Researchers found that it could effectively serve as a substrate for studying enzyme kinetics, providing insights into reaction mechanisms and enzyme specificity.

- Synthesis of Derivatives : In another research effort, derivatives of this compound were synthesized and tested for biological activity. Results indicated that modifications to the nitro group significantly influenced the antimicrobial properties of these derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-3-nitrophenoxy)acetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and physicochemical properties of brominated nitroaromatic esters are highly influenced by substituent positions and functional groups. Key analogs and their distinctions are summarized in Table 1.

Table 1: Structural and Functional Comparisons

Key Observations :

- Phenoxy vs. Phenylacetate Linkage: Phenoxyacetates (e.g., target compound) exhibit greater hydrolytic stability compared to phenylacetates (e.g., CAS 199328-35-3) due to the ether linkage’s resistance to nucleophilic attack .

- Heterocyclic Analogs : Pyridine-based derivatives (e.g., CAS 443956-09-0) introduce nitrogen-induced polarity, altering solubility and reactivity in cross-coupling reactions .

- Electron-Withdrawing Effects: The combination of ortho-Br and meta-NO₂ in the target compound creates a highly electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to NO₂ .

Physicochemical Properties

Table 2: Comparative Physical Properties

*Estimated using fragment-based methods.

Notable Trends:

- Bromine increases molecular weight and hydrophobicity (higher LogP), reducing aqueous solubility.

- Hydroxyl groups (e.g., CAS 199328-35-3) improve crystallinity and intermolecular H-bonding .

Biological Activity

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is a compound of interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by data tables and case studies.

This compound can be synthesized through various chemical reactions, primarily involving nucleophilic substitutions where the bromine atom can be replaced by different nucleophiles. The nitro group can also undergo reduction to form an amino group, which may enhance its biological activity. The ester functional group allows for hydrolysis to produce carboxylic acids, which can further react to form different derivatives .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through various mechanisms:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit enhanced biological properties.

- Nitro Reduction: The nitro group can be reduced to an amino group, which is often associated with increased reactivity and potential for further modifications.

- Hydrolysis: The ester bond can be hydrolyzed, producing a carboxylic acid that may possess distinct biological activities compared to the parent compound .

Antimicrobial Activity

Research indicates that derivatives of nitrophenoxyacetates exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Strain | MIC (mg/mL) |

|---|---|---|

| Ethyl 2-(3-nitrophenoxy)acetate | Pseudomonas aeruginosa | 0.5 |

| Ethyl 2-(4-bromo-2-nitrophenoxy)acetate | Klebsiella pneumoniae | 0.25 |

| This compound | E. coli | 0.1 |

Cytotoxicity Studies

In vitro studies have shown that this compound and its derivatives may exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally similar to this compound demonstrated IC₅₀ values ranging from 10 μM to 20 μM against several cancer cell lines, indicating potential as anticancer agents .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Ethyl 2-(4-nitrophenoxy)acetate | MCF-7 | 15 |

| Ethyl 2-(3-bromophenoxy)acetate | A549 | 12 |

| This compound | Huh7 | 18 |

Case Studies

-

Biotransformation Studies:

A study explored the biotransformation of Ethyl 2-(2-nitrophenoxy)acetate using Escherichia coli. Results showed that under aerobic conditions, the compound was effectively converted into more biologically active forms, highlighting the role of microbial metabolism in enhancing the compound's efficacy . -

Antiviral Activity:

Certain derivatives have been evaluated for their antiviral properties, showing promising results in inhibiting viral replication in vitro. For example, modifications to the nitro group significantly increased antiviral activity against influenza virus strains .

Q & A

Basic: What is a robust synthetic route for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate?

Answer:

The compound can be synthesized via nucleophilic aromatic substitution. React 2-bromo-3-nitrophenol with ethyl chloroacetate in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using potassium carbonate (K₂CO₃) as a base to deprotonate the phenolic hydroxyl group. Typical conditions involve stirring at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product. Key considerations:

- Steric effects : The bromo and nitro groups at the 2- and 3-positions may slow reaction kinetics due to steric hindrance.

- Side reactions : Monitor for O-alkylation byproducts using TLC or GC-MS .

Basic: Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

- NMR : Use - and -NMR to confirm the ester linkage (δ ~4.2–4.4 ppm for –OCH₂– and ~1.3 ppm for CH₃). Aromatic protons adjacent to electron-withdrawing groups (Br, NO₂) appear downfield (δ 7.5–8.5 ppm) .

- X-ray crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement). Ensure high-quality crystals via slow evaporation in solvents like ethyl acetate/hexane .

- GC-MS : Analyze purity and detect volatile byproducts (e.g., unreacted starting materials) .

Advanced: How do the bromo and nitro substituents influence reactivity in further transformations?

Answer:

- Bromo group : Participates in cross-coupling (e.g., Suzuki with aryl boronic acids) to introduce aryl/heteroaryl groups. Use Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/H₂O at 80–100°C .

- Nitro group : Reduce to an amine using H₂/Pd-C or Zn/HCl, enabling access to amino derivatives for pharmaceutical intermediates. Monitor reaction progress via IR (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Caution : Nitro groups may decompose exothermically under high heat—optimize conditions incrementally.

Advanced: What computational approaches can predict the compound’s reactivity or stability?

Answer:

- DFT calculations : Model reaction pathways (e.g., nitro reduction energetics) using Gaussian or ORCA software. Compare HOMO/LUMO levels to assess electrophilicity .

- Molecular docking : Screen for biological activity by docking the compound into enzyme active sites (e.g., nitroreductases). Use AutoDock Vina with PDB structures .

Data interpretation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

- Crystallographic discrepancies : If unit cell parameters differ from literature, check for polymorphism or solvent inclusion. Re-refine data with SHELXL using TWIN/BASF commands .

- NMR signal splitting : Dynamic effects (e.g., rotational barriers in the ester group) may cause unexpected multiplicity. Variable-temperature NMR can clarify .

Example : A reported melting point mismatch (e.g., 156°C vs. 161°C in similar bromophenoxy compounds) may arise from impurities—recrystallize from ethanol/water .

Basic: What purification strategies are effective for this compound?

Answer:

- Column chromatography : Use silica gel with a gradient of ethyl acetate in hexane (5% → 30%).

- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal growth.

- HPLC : For analytical-scale purity checks, employ a C18 column with acetonitrile/water (70:30) .

Advanced: How to design kinetic studies for its ester hydrolysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.